2-{[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol
Description
The structure features a 3-chloro-4-methylphenyl substituent at the pyrazole N1-position and an ethanolamine group at the pyrimidine C4-position. The chloro and methyl groups on the phenyl ring enhance metabolic stability and lipophilicity, while the ethanolamine moiety improves water solubility compared to more hydrophobic analogs .
Properties
Molecular Formula |
C14H14ClN5O |
|---|---|
Molecular Weight |
303.75 g/mol |
IUPAC Name |
2-[[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H14ClN5O/c1-9-2-3-10(6-12(9)15)20-14-11(7-19-20)13(16-4-5-21)17-8-18-14/h2-3,6-8,21H,4-5H2,1H3,(H,16,17,18) |
InChI Key |
MUMNXEZSKDMMKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHAN-1-OL typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-Chloro-4-Methylphenyl Group: This is achieved through a substitution reaction, where the chloro and methyl groups are introduced to the phenyl ring.
Attachment of the Ethan-1-ol Moiety: The final step involves the coupling of the ethan-1-ol group to the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the aromatic ring.
Scientific Research Applications
2-{[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHAN-1-OL has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biology: The compound may be used in biological assays to study its effects on various cellular processes.
Material Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-{[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHAN-1-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-{[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol with structurally related analogs, focusing on substituents, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Ethanolamine at C4 offers hydrogen-bonding capability, which may increase solubility and selectivity compared to propanamide () or diethylaminoethyl () groups .
Biological Activity Trends: Compounds with bulky lipophilic groups (e.g., trifluoromethyl, bromophenyl) show stronger kinase inhibition (e.g., VEGFR-2) but suffer from poor solubility . Polar substituents (e.g., phenol, ethanolamine) improve aqueous solubility but may reduce membrane permeability .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for pyrazolo[3,4-d]pyrimidines, involving phenacyl chloride reactions () followed by ethanolamine coupling .
Metabolic Stability :
- The chloro and methyl groups on the phenyl ring in the target compound may reduce oxidative metabolism compared to unsubstituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
